molecular formula C5H11N3O B055186 N-methylpyrazolidine-1-carboxamide CAS No. 124072-93-1

N-methylpyrazolidine-1-carboxamide

Cat. No. B055186
M. Wt: 129.16 g/mol
InChI Key: QPKVPZXYKHZUJS-UHFFFAOYSA-N
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Description

N-methylpyrazolidine-1-carboxamide (MPC) is a chemical compound that has been extensively studied in the field of pharmaceuticals due to its potential therapeutic properties. MPC is a cyclic amide that has a unique structure, making it an interesting target for research.

Scientific Research Applications

N-methylpyrazolidine-1-carboxamide has been studied extensively in the field of pharmaceuticals due to its potential therapeutic properties. It has been shown to have anti-inflammatory, analgesic, and antipyretic effects. N-methylpyrazolidine-1-carboxamide has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.

Mechanism Of Action

The mechanism of action of N-methylpyrazolidine-1-carboxamide is not fully understood, but it is believed to involve the inhibition of cyclooxygenase-2 (COX-2) and the modulation of the immune system. COX-2 is an enzyme that is involved in the production of prostaglandins, which are inflammatory mediators. By inhibiting COX-2, N-methylpyrazolidine-1-carboxamide can reduce inflammation and pain.

Biochemical And Physiological Effects

N-methylpyrazolidine-1-carboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and pain, as well as fever. N-methylpyrazolidine-1-carboxamide has also been shown to inhibit the growth of cancer cells in vitro. Additionally, N-methylpyrazolidine-1-carboxamide has been shown to have immunomodulatory effects, which may be beneficial in the treatment of autoimmune diseases.

Advantages And Limitations For Lab Experiments

One of the advantages of using N-methylpyrazolidine-1-carboxamide in lab experiments is that it is a relatively simple compound to synthesize. Additionally, it has been extensively studied, and its properties are well understood. However, one limitation of using N-methylpyrazolidine-1-carboxamide in lab experiments is that it can be difficult to work with due to its low solubility in water.

Future Directions

There are a number of future directions for research on N-methylpyrazolidine-1-carboxamide. One area of interest is the development of new synthesis methods that are more efficient and cost-effective. Additionally, there is a need for further research on the mechanism of action of N-methylpyrazolidine-1-carboxamide, as well as its potential use in the treatment of autoimmune diseases. Finally, there is a need for further research on the safety and toxicity of N-methylpyrazolidine-1-carboxamide, particularly in vivo.

Synthesis Methods

The synthesis of N-methylpyrazolidine-1-carboxamide involves the reaction of N-methylpyrazolidine with phosgene. The reaction results in the formation of N-methylpyrazolidine-1-carboxamide, which can be purified through recrystallization. This method has been widely used in the synthesis of N-methylpyrazolidine-1-carboxamide, and it has been shown to be efficient and effective.

properties

CAS RN

124072-93-1

Product Name

N-methylpyrazolidine-1-carboxamide

Molecular Formula

C5H11N3O

Molecular Weight

129.16 g/mol

IUPAC Name

N-methylpyrazolidine-1-carboxamide

InChI

InChI=1S/C5H11N3O/c1-6-5(9)8-4-2-3-7-8/h7H,2-4H2,1H3,(H,6,9)

InChI Key

QPKVPZXYKHZUJS-UHFFFAOYSA-N

SMILES

CNC(=O)N1CCCN1

Canonical SMILES

CNC(=O)N1CCCN1

synonyms

1-Pyrazolidinecarboxamide,N-methyl-(9CI)

Origin of Product

United States

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